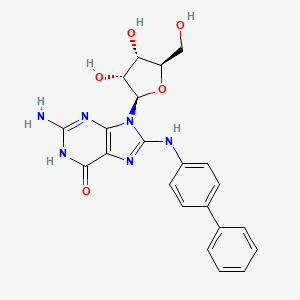

N-(Guanosin-8-yl)-4-aminobiphenyl

Description

Significance of Arylamine-Derived Nucleoside Adducts in Biological Systems

Arylamine-derived nucleoside adducts are covalent modifications to DNA that result from the metabolic activation of arylamine compounds, a class of chemicals with widespread industrial use and presence in environmental pollutants like tobacco smoke. researchgate.net These adducts are of profound significance in biological systems as they can disrupt the normal structure and function of DNA, leading to mutations and genomic instability, which are key events in the initiation of cancer. ontosight.ainih.gov The formation of these adducts is a critical step in chemical carcinogenesis. researchgate.netontosight.ai When arylamines are metabolized in the body, they can form reactive electrophilic intermediates, such as nitrenium ions, that attack nucleophilic sites on DNA bases. researchgate.netscholaris.ca The most common site of adduction for many arylamines is the C8 position of guanine (B1146940). nih.govoup.com The resulting bulky lesions can interfere with DNA replication and transcription, and if not repaired, can lead to mispairing during DNA synthesis, causing permanent mutations in critical genes such as oncogenes and tumor suppressor genes. ontosight.ainih.govnih.gov

Historical Development and Current Research Focus on N-(Guanosin-8-yl)-4-aminobiphenyl

The study of this compound has its roots in the broader investigation of aromatic amines as carcinogens, a field that gained prominence in the mid-20th century. nih.gov Early work focused on identifying the metabolic pathways of these compounds and understanding how they interact with cellular macromolecules. researchgate.net 4-Aminobiphenyl (B23562) (4-ABP) was identified as a potent human bladder carcinogen, leading to intensive research on its mechanism of action. nih.govoup.comwho.int A pivotal development was the identification of N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP) as the major DNA adduct formed from 4-ABP. nih.govnih.gov This discovery was crucial as it provided a specific molecular target for studying the carcinogenic process. nih.gov

Initial syntheses of this compound, such as the one developed by Kriek, paved the way for more detailed in vitro studies. nih.gov Subsequent research efforts have focused on several key areas. More efficient and direct synthetic routes have been developed to produce the adduct and its phosphorylated derivatives for various experimental purposes. oup.comnih.gov A significant portion of current research is dedicated to the development of highly sensitive analytical methods, such as mass spectrometry and ³²P-postlabeling, to detect and quantify this adduct in biological samples, including human tissues and exfoliated cells. nih.govnih.govnih.govscispace.com Furthermore, detailed structural studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are being conducted to understand the conformational changes that the adduct induces in DNA and how these changes relate to its mutagenic potential. nih.govuri.edu

This compound as a Paradigm for Carcinogen-Nucleic Acid Interactions

This compound serves as a paradigm for studying carcinogen-nucleic acid interactions for several reasons. The parent compound, 4-aminobiphenyl, is a well-established human carcinogen, making the study of its DNA adducts directly relevant to human health. oup.comwho.int The dG-C8-ABP adduct is the predominant and most persistent adduct formed from 4-ABP in vivo, simplifying the study of its biological consequences compared to carcinogens that form a complex mixture of adducts. nih.govnih.gov

The formation of dG-C8-ABP involves a clear metabolic activation pathway, providing a model system to investigate the enzymes and metabolic processes that lead to DNA damage. nih.govnih.gov The adduct itself induces distinct conformational changes in the DNA double helix, which have been extensively characterized. nih.gov These studies have provided fundamental insights into how bulky chemical adducts can distort DNA structure, evade repair mechanisms, and cause specific types of mutations, primarily G-to-T transversions. scholaris.ca The well-defined nature of the dG-C8-ABP adduct and its biological effects have made it an invaluable tool for calibrating and validating new methods for DNA adduct detection and for exploring the fundamental mechanisms of chemical carcinogenesis. nih.govpnas.org

Structure

3D Structure

Properties

CAS No. |

74764-35-5 |

|---|---|

Molecular Formula |

C22H22N6O5 |

Molecular Weight |

450.4 g/mol |

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-phenylanilino)-1H-purin-6-one |

InChI |

InChI=1S/C22H22N6O5/c23-21-26-18-15(19(32)27-21)25-22(28(18)20-17(31)16(30)14(10-29)33-20)24-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14,16-17,20,29-31H,10H2,(H,24,25)(H3,23,26,27,32)/t14-,16-,17-,20-/m1/s1 |

InChI Key |

MJCZPTFZYZULKP-WVSUBDOOSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=NC4=C(N3[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)N=C(NC4=O)N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=NC4=C(N3C5C(C(C(O5)CO)O)O)N=C(NC4=O)N |

Origin of Product |

United States |

Formation and Chemical Mechanisms of N Guanosin 8 Yl 4 Aminobiphenyl Adducts

Metabolic Activation Pathways of 4-Aminobiphenyl (B23562) Precursors

The bioactivation of 4-ABP is a multi-step process involving several key enzymes that convert the relatively inert parent compound into highly reactive electrophilic species capable of damaging DNA.

The initial and crucial step in the metabolic activation of 4-ABP is N-hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes. oup.comwikipedia.org This oxidation reaction converts 4-ABP to N-hydroxy-4-aminobiphenyl (N-OH-ABP). wikipedia.orgnih.gov While several CYP isoforms can participate in this reaction, CYP1A2 is considered a primary catalyst in both human and rat liver microsomes. oup.comoup.com However, studies in mice suggest that other P450 enzymes, such as CYP2E1, also play a significant role in the N-hydroxylation of 4-ABP. nih.govtaylorandfrancis.comnih.gov In fact, some research indicates that CYP1A2 may not be the sole or even primary enzyme responsible for 4-ABP-induced hepatocarcinogenesis in mice, pointing to the involvement of other, yet to be fully identified, P450s. oup.comnih.gov The N-hydroxylation step is critical as it is a prerequisite for all subsequent deleterious effects, including the formation of DNA adducts. nih.gov

Following N-hydroxylation, the resulting N-OH-ABP undergoes further activation through esterification, a process catalyzed by phase II enzymes, namely N-acetyltransferases (NATs) and sulfotransferases (SULTs). oup.comnih.gov

N-Acetyltransferases (NATs): Both NAT1 and NAT2 isoforms can catalyze the O-acetylation of N-OH-ABP to form N-acetoxy-4-aminobiphenyl. nih.govwho.int This ester is unstable and can break down to form a reactive arylnitrenium ion. nih.gov It is noteworthy that NAT enzymes can also N-acetylate the parent 4-ABP, which is considered a detoxification step as the resulting N-acetyl-4-aminobiphenyl is more easily excreted and less readily oxidized. wikipedia.orgscholaris.ca

Sulfotransferases (SULTs): SULTs, particularly the thermostable phenol (B47542) sulfotransferase (TS-PST or SULT1A1), can catalyze the O-sulfonation of N-OH-ABP to produce an unstable sulfuric acid ester intermediate. who.intnih.gov This reaction has been observed in human liver and, to a lesser extent, colon cytosols. nih.gov Interestingly, sulfotransferase activity is absent in the primary target tissue for 4-ABP carcinogenicity in humans, the urinary bladder, suggesting that this activation step in the liver might paradoxically serve as a detoxification mechanism for extrahepatic tissues by reducing the bioavailability of N-OH-ABP. nih.gov

The esterified metabolites of N-OH-ABP, namely N-acetoxy-4-aminobiphenyl and the N-sulfate ester, are highly unstable. They undergo spontaneous heterolytic cleavage of the N-O bond, leading to the formation of a highly reactive and electrophilic arylnitrenium ion. nih.govresearchgate.netcdnsciencepub.com This positively charged ion is considered the "ultimate" carcinogenic form of 4-ABP. scholaris.ca Due to its electrophilic nature, the arylnitrenium ion readily attacks nucleophilic sites on cellular macromolecules, most critically, DNA. nih.govscholaris.ca

In addition to the cytochrome P450-mediated pathway, peroxidative metabolism can also contribute to the activation of 4-ABP. This pathway is particularly relevant in extrahepatic tissues. Human lung microsomes have demonstrated a high capacity for the peroxidative activation of 4-ABP, a process potentially mediated by enzymes like myeloperoxidase, which is found in neutrophils and polymorphonuclear leukocytes. nih.gov This suggests an alternative route for the formation of reactive intermediates that can lead to DNA adducts, especially in tissues exposed to environmental pollutants and cigarette smoke. nih.gov

Molecular Mechanism of Covalent Adduction to Guanosine (B1672433) Moieties

Once the reactive arylnitrenium ion is formed, it can covalently bind to DNA, forming what are known as DNA adducts. This adduction is a key molecular event initiating the process of chemical carcinogenesis.

The primary target for the 4-aminobiphenyl arylnitrenium ion within the DNA molecule is the C8 position of guanine (B1146940) residues. scholaris.canih.govnih.gov The reaction proceeds via a nucleophilic attack from the C8 atom of guanosine on the electrophilic nitrogen of the arylnitrenium ion. nih.govresearchgate.net This results in the formation of the major DNA adduct, N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP). oup.comscholaris.caontosight.ai This specific adduct accounts for approximately 80% of the total DNA adducts formed by 4-ABP in vivo. oup.comscholaris.ca The formation of this adduct has been confirmed through various analytical techniques, including ³²P-postlabeling and mass spectrometry. nih.govacs.org While the C8 position of guanine is the predominant site of adduction, minor adducts at other sites, such as the N² position of guanine and the C8 position of adenine (B156593), have also been reported. oup.comnih.gov The formation of the dG-C8-ABP adduct is a critical lesion that can disrupt the normal structure and function of DNA, leading to mutations during DNA replication if not repaired. ontosight.ai

Interactive Data Tables

Enzymes Involved in 4-Aminobiphenyl Metabolic Activation

| Enzyme Family | Specific Enzyme(s) | Role in 4-ABP Metabolism |

| Cytochrome P450 | CYP1A2, CYP2E1, CYP1B1 | N-hydroxylation of 4-ABP to N-OH-ABP (Primary activation step) nih.govoup.comnih.govresearchgate.net |

| N-Acetyltransferases | NAT1, NAT2 | O-acetylation of N-OH-ABP (Activation) and N-acetylation of 4-ABP (Detoxification) nih.govwho.intoup.com |

| Sulfotransferases | SULT1A1 (TS-PST) | O-sulfonation of N-OH-ABP (Activation) who.intnih.gov |

| Peroxidases | Myeloperoxidase | Peroxidative activation of 4-ABP (Alternative activation pathway) nih.gov |

Major DNA Adduct of 4-Aminobiphenyl

| Adduct Name | Site of Adduction | Percentage of Total Adducts |

| N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP) | C8 position of Guanine | ~80% oup.comscholaris.ca |

Identification of Minor Adducts Beyond the C8 Position

While N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-4-ABP) is the principal DNA adduct formed from 4-aminobiphenyl, several minor adducts have also been identified. oup.comnih.gov These adducts are formed at different positions on guanine as well as on other DNA bases, such as adenine. oup.comnih.gov

The formation of these minor adducts indicates that the reactive electrophilic intermediates of 4-ABP can interact with multiple nucleophilic sites within the DNA molecule. The relative proportions of these adducts can vary depending on the experimental conditions and the biological system being studied.

Identified minor adducts include:

N-(deoxyadenosin-8-yl)-4-aminobiphenyl (dA-C8-4-ABP): This adduct is formed at the C8 position of adenine. oup.comnih.gov In some contexts, it can represent a significant portion of the total adducts formed. For instance, in certain experimental systems, dA-C8-4-ABP can constitute up to 15% of the total adducts. oup.com

3-(deoxyguanosin-N2-yl)-4-aminobiphenyl (dG-N2-4-ABP): This adduct involves the N2 exocyclic amino group of guanine and is unusual because it contains a hydrazo linkage. oup.comwho.int It typically accounts for about 5% of the total adducts. oup.com

N-(deoxyguanosin-N2-yl)-4-azobiphenyl: This is another minor adduct identified in human bladder tissue. who.int

Quantitative Aspects of Adduct Yield and Specificity in Experimental Conditions

The yield and specificity of N-(Guanosin-8-yl)-4-aminobiphenyl adduct formation are influenced by a variety of experimental conditions. Studies have employed techniques like high-pressure liquid chromatography-electrospray mass spectrometry (HPLC-ES-MS) and immunoassays to quantify these adducts in different settings. nih.govnih.gov

In one in vitro study, calf thymus DNA was modified by reacting it with N-hydroxy-4-ABP. nih.gov In vivo studies have also been conducted, for instance, by analyzing the hepatic DNA of mice treated with 4-ABP. nih.gov The detection limit for dG-C8-4-ABP in DNA hydrolysates using a specific HPLC-ES-MS method was found to be approximately 10 picograms on-column, which is equivalent to 0.7 dG-C8-4-ABP adducts in 10^7 normal nucleotides for a 100 microgram DNA sample. nih.gov

When human bladder cells were incubated with N-hydroxy-N-acetyl-4-aminobiphenyl (N-OH-N-Ac-4-ABP), the dG-C8-4-ABP adduct was formed at a level of 4 adducts per 10^5 nucleotides. oup.com This is thought to occur through the deacetylation of N-OH-N-Ac-4-ABP to N-OH-4-ABP, which then reacts with the DNA. oup.com

The table below summarizes the quantitative findings from various experimental conditions:

| Experimental System | Treatment | Adduct Level | Reference |

| Human Bladder Cells | 50 µM N-OH-N-Ac-4-ABP | 4 adducts / 10^5 nucleotides | oup.com |

| Purified Genomic DNA | 100 µM N-OH-4-ABP | 95 adducts / 10^5 nucleotides | oup.com |

| Human Hepatocytes | 10 µM 4-ABP (24h) | 4.2 to 7.2 adducts / 10^6 bases | nih.gov |

| Human Bladder Cancer Tissue (Smokers) | Tobacco Smoke Exposure | Mean of 1.5 adducts / 10^8 nucleotides | oup.com |

| Human Bladder RT4 Cells | 1 µM or 10 µM 4-ABP (24h) | Concentration-dependent increase | nih.gov |

This table is interactive. Click on the headers to sort the data.

It is noteworthy that in human bladder cancer patients who are smokers, the levels of dG-C8-4-ABP adducts have been found to be significantly higher compared to non-smokers, highlighting the role of tobacco smoke as a major source of 4-ABP exposure. oup.com Furthermore, studies have shown a dose-related increase in nuclear staining for 4-ABP-DNA adducts in the liver and bladder of mice treated with 4-ABP. oup.com

The distribution of 4-ABP-DNA adducts is not random and can be influenced by the DNA sequence. For example, in the human p53 gene, certain codons have been identified as hotspots for adduct formation, while others, including some known mutational hotspots for other carcinogens, are less frequently targeted by 4-ABP. oup.com This sequence specificity suggests that factors beyond simple chemical reactivity, such as DNA conformation, play a role in determining the sites of adduction. oup.com

Conformational and Structural Perturbations Induced by N Guanosin 8 Yl 4 Aminobiphenyl in Nucleic Acids

Overview of Adduct-Induced DNA Duplex Destabilization and Helical Distortion

The presence of the bulky dG-C8-ABP adduct within a DNA duplex invariably leads to a decrease in the thermal and thermodynamic stability of the helix. nih.gov This destabilization is a direct consequence of the disruption of normal base stacking and hydrogen bonding interactions at and around the site of modification. nih.govoup.com The large aromatic aminobiphenyl moiety sterically hinders the optimal alignment of base pairs, leading to a localized "melting" or weakening of the duplex structure. nih.gov

Detailed Conformational Analysis of the Adduct within DNA Oligomers

The dG-C8-ABP adduct is conformationally flexible and can exist in a dynamic equilibrium between several distinct structures within the DNA duplex. oup.comfrontiersin.org The two major conformational families are the major groove-binding "B-type" conformation and the base-displaced stacked "S" conformation. oup.comfrontiersin.org

The "S" or stacked conformation involves a more significant disruption of the DNA helix. oup.comfrontiersin.org In this arrangement, the aminobiphenyl ring intercalates into the DNA helix, occupying the space normally held by the modified guanine (B1146940). oup.com This forces the modified guanine to be displaced from its stacked position within the helix. oup.comfrontiersin.org The displaced guanine and the opposing cytosine lose their Watson-Crick hydrogen bonding. frontiersin.org The S-conformation is characterized by the modified guanine adopting a syn glycosidic torsion angle. frontiersin.org This conformation leads to a greater degree of helical distortion and destabilization compared to the B-type conformation. nih.gov

The glycosidic torsion angle (χ), which describes the rotation around the bond connecting the guanine base to the deoxyribose sugar, is a key determinant of the adduct's conformation. acs.org In unmodified B-DNA, this angle is typically in the anti conformation. nih.gov

Anti Conformation: The anti conformation is characteristic of the major groove-binding (B-type) structure. nih.gov In this state, the modified guanine maintains its normal orientation, allowing for Watson-Crick base pairing. nih.gov

Syn Conformation: The syn conformation is a hallmark of the base-displaced stacked (S-type) structure. oup.comfrontiersin.org The bulky C8-substituent sterically favors the syn orientation, where the purine (B94841) base is rotated over the sugar ring. mdpi.com This rotation facilitates the intercalation of the aminobiphenyl moiety into the DNA helix. oup.com

The equilibrium between the syn and anti conformations is a critical factor in the biological consequences of the adduct, as it dictates the degree of helical distortion and the accessibility of the lesion to DNA repair enzymes. researchgate.net

Influence of Flanking DNA Sequence Context on Adduct Conformation

The DNA sequence immediately surrounding the dG-C8-ABP adduct plays a crucial role in determining the equilibrium between the different conformational states. nih.govnih.gov The identity of the bases 5' and 3' to the modified guanine can influence the stability of the B-type versus the S-type conformation. nih.govoup.com

For instance, studies on the related aminofluorene (AF) adduct have shown that the thermodynamic stability of the modified duplex and the population of B versus S conformers are highly sequence-dependent. nih.gov A G:C base pair flanking the adduct generally leads to greater stability than an A:T base pair. oup.com The specific arrangement of purines and pyrimidines next to the lesion can favor either stacking of the carcinogen within the helix (S-conformation) or its positioning in the major groove (B-conformation). nih.govnih.gov This sequence-dependent conformational heterogeneity is a key factor in why certain DNA sequences are "hotspots" for mutations induced by aromatic amines. researchgate.net

| Flanking Sequence (5'-N G* N-3') | Predominant Conformation | Reference |

| C G* C | B-type > S-type | oup.com |

| T G* A | S-type > B-type | researchgate.net |

| G G* G | B-type > S-type | oup.com |

Note: This table represents generalized findings from studies on related C8-arylamine adducts, as specific quantitative data for all N-(Guanosin-8-yl)-4-aminobiphenyl flanking sequences is not extensively available. The conformational preference is a dynamic equilibrium.

Impact of Epigenetic Modifications (e.g., 5-Methylcytosine) on Adduct-Induced Perturbations

Epigenetic modifications, such as the methylation of cytosine at the C5 position (5-methylcytosine or 5mC) in CpG sequences, can significantly influence the structural and biological consequences of the dG-C8-ABP adduct. frontiersin.orgacs.org The presence of a 5mC adjacent to the adducted guanine can alter the conformational equilibrium of the adduct. acs.org

For example, in studies with other bulky DNA adducts, methylation of a cytosine 5' to the lesion has been shown to increase the frequency of mutations. acs.org This effect is thought to be mediated by a shift in the adduct's conformational preference. For instance, the presence of 5mC can favor a transition from a less mutagenic major groove conformation to a more disruptive and promutagenic intercalated or base-displaced conformation. frontiersin.org While some studies on other carcinogens have shown that cytosine methylation can have an inhibiting, enhancing, or no effect on adduct formation, for bulky adducts that are already formed, it appears to influence the resulting structure. acs.orgnih.gov

Molecular Mechanisms of Genotoxicity and Mutagenesis Attributed to N Guanosin 8 Yl 4 Aminobiphenyl

Interference with DNA Replication Dynamics

The formation of bulky adducts such as dG-C8-ABP presents a formidable obstacle to the cellular machinery responsible for DNA replication. nih.govuq.edu.au These lesions physically block the path of the high-fidelity DNA polymerases that carry out the bulk of DNA synthesis, leading to a halt in replication fork progression. uq.edu.aubiorxiv.org To surmount this blockage and prevent cellular demise, cells employ specialized DNA damage tolerance mechanisms, primarily translesion synthesis (TLS). nih.govresearchgate.netresearchgate.net

The covalent attachment of the bulky aminobiphenyl moiety to guanine (B1146940) induces significant structural distortions in the DNA double helix. frontiersin.orguq.edu.aunih.gov These distortions can impede the processive movement of the replicative DNA polymerase complex, causing the replication fork to slow down or stall completely. biorxiv.orgresearchgate.netembopress.org The stalling of a replication fork is a critical event, as prolonged arrest can lead to fork collapse and the formation of double-strand breaks, which are highly deleterious to genomic integrity. embopress.orgresearchgate.net

The severity of the replication block can be influenced by the specific nature and conformation of the adduct. nih.gov Bulky lesions like dG-C8-ABP can force the modified guanine base to rotate from its usual anti-conformation to a syn-conformation, disrupting standard Watson-Crick base pairing and altering the local DNA structure. acs.orgharvard.edu This altered topography of the DNA template cannot be accommodated by the highly specific active site of replicative polymerases (such as Polymerase δ and ε), resulting in the cessation of DNA synthesis. uq.edu.auacs.org The rate of fork stalling is a measurable parameter of replication stress, and studies with other bulky adduct-forming agents have shown a direct correlation between lesion density and the frequency of stalling events. biorxiv.org

When a replicative polymerase stalls at a dG-C8-ABP adduct, cells activate a tolerance mechanism known as translesion synthesis (TLS). nih.govresearchgate.net This process involves the temporary replacement of the stalled high-fidelity polymerase with a specialized, low-fidelity TLS polymerase. nih.govuq.edu.au These specialized enzymes have more open and flexible active sites, which allows them to accommodate the distorted DNA template containing the bulky adduct and synthesize DNA directly across from the lesion. acs.org While essential for completing DNA replication and avoiding cell death, TLS is an inherently mutagenic process because the polymerases involved often exhibit reduced fidelity, leading to the incorporation of incorrect nucleotides opposite the DNA lesion. nih.govnih.gov

A suite of specialized DNA polymerases is involved in bypassing different types of DNA lesions. The primary polymerases implicated in the bypass of bulky adducts, including those structurally similar to dG-C8-ABP, belong to the Y-family (Pol η, Pol κ, Pol ι) and the B-family (Pol ζ, which works in conjunction with Rev1). nih.govresearchgate.netresearchgate.net

Polymerase η (Pol η): Pol η is known for its relatively efficient and often error-free bypass of certain lesions, such as UV-induced thymine (B56734) dimers. uni-muenchen.de For some C8-guanine adducts, Pol η can facilitate an efficient and error-free bypass. nih.gov

Polymerase κ (Pol κ): Pol κ is a versatile TLS polymerase capable of bypassing a range of bulky adducts. nih.govnih.govuni-muenchen.de However, its bypass is often inefficient and error-prone. For instance, with the structurally related adduct dG-C8-ABA, Pol κ is a strong contributor to TLS and bypasses the lesion in an error-prone manner. nih.govresearchgate.net It has been shown to bypass other bulky adducts, such as those from benzo[a]pyrene, in an error-free manner, but incorporates incorrect bases opposite acetylaminofluorene-adducted guanine. nih.gov

Polymerase ι (Pol ι): Pol ι is another Y-family polymerase that exhibits unique insertion specificities, often incorporating nucleotides opposite lesions that other polymerases cannot bypass. Its role can be error-prone depending on the lesion. nih.gov

Polymerase ζ (Pol ζ) and Rev1: Pol ζ, in combination with the Rev1 protein, typically acts as an "extender" polymerase. After an "inserter" polymerase (like Pol η or κ) places a nucleotide opposite the lesion, Pol ζ may be required to extend the DNA strand from that point. nih.govembopress.org Rev1 can act as a scaffold and also possesses a deoxycytidyl transferase activity. Pol ζ plays a pivotal role in TLS across a wide variety of DNA lesions and is frequently involved in mutagenic bypass. embopress.org

The selection of which TLS polymerase is recruited to the stalled fork is a complex process influenced by the specific adduct, the surrounding DNA sequence, and interactions with other replication proteins like PCNA.

The fidelity of TLS past a dG-C8-ABP adduct is determined by the specific polymerase involved and its interaction with the lesion. nih.govnih.gov

Error-Free Bypass: This occurs when the TLS polymerase correctly inserts a cytosine (C) opposite the adducted guanine. nih.gov This requires the polymerase's active site to accommodate the bulky adduct in a conformation that still permits Watson-Crick hydrogen bonding between the modified guanine and the incoming dCTP. For example, Pol η can facilitate an efficient, error-free bypass of some C8-guanine adducts. nih.gov

Error-Prone Bypass: This is a more common outcome for bulky, helix-distorting adducts and leads to mutations. nih.govresearchgate.net An incorrect nucleotide, most frequently adenine (B156593) (A), is inserted opposite the dG-C8-ABP lesion, resulting in a G→T transversion mutation after the subsequent round of replication. acs.org This misincorporation happens because the distorted adducted guanine may favor pairing with an incorrect base within the flexible active site of an error-prone polymerase like Pol κ. nih.govresearchgate.net

The table below summarizes the bypass fidelity of different polymerases for various bulky C8-dG adducts, illustrating the principles of error-prone versus error-free synthesis.

| DNA Adduct | TLS Polymerase | Bypass Outcome | Predominant Mutation |

| dG-C8-ABP | Multiple (Pol κ, Pol ζ likely involved) | Primarily Error-Prone | G→T Transversion |

| dG-C8-ABA | Pol κ | Error-Prone | Not specified |

| dG-C8-ABA | Pol η | Error-Free | N/A |

| dG-C8-AAF | Pol κ | Error-Prone (incorporates C or T) | G→T, G→A |

| (–)-trans-anti-BPDE-N2-dG | Pol κ | Error-Free | N/A |

Data compiled from multiple studies on 4-ABP and structurally related aromatic amine adducts. nih.govnih.gov

The DNA sequence immediately surrounding the dG-C8-ABP adduct has a profound impact on both the efficiency and the fidelity of translesion synthesis. nih.govresearchgate.netresearchgate.net This "sequence context" effect is a critical determinant of the mutagenic potential of the adduct at different genomic locations. nih.govacs.org

Several factors contribute to these sequence effects:

Adduct Conformation: The local sequence can influence the conformational equilibrium of the adduct (e.g., the balance between stacked and external conformations), which in turn affects how it is recognized and bypassed by TLS polymerases. nih.govharvard.edu

Frameshift Mutagenesis: Repetitive sequences, particularly runs of guanines, are hotspots for frameshift mutations induced by bulky adducts. acs.orguni-muenchen.denih.gov The presence of an adduct in such a sequence can promote slippage of the primer-template strands within the polymerase active site, leading to the deletion or insertion of one or more bases. acs.org For example, studies with the related dG-C8-AAF adduct show that specific sequences can lead to -1 or -2 frameshift mutations, a process that can be mediated by Pol η. acs.orguni-muenchen.de

Research has shown that when a dG-C8-ABP adduct is placed in different sequence contexts, the resulting mutation frequency and spectrum can vary significantly. acs.org For instance, the mutagenicity of a similar adduct, C8-AP-dG, was found to be higher in a repetitive 5′-CGCGCG-3′ sequence and was also influenced by the methylation status of the adjacent cytosine. acs.org

Translesion Synthesis (TLS) Past N-(Guanosin-8-yl)-4-aminobiphenyl Adducts

Modulation of Endogenous DNA Repair Pathways

While TLS allows the cell to tolerate dG-C8-ABP lesions during replication, the primary defense mechanism for permanently removing such damage is the nucleotide excision repair (NER) pathway. harvard.eduacs.org NER is a versatile repair system responsible for excising a wide variety of bulky, helix-distorting lesions from the genome. acs.org

The NER process involves the recognition of the helical distortion caused by the dG-C8-ABP adduct, followed by the assembly of a multi-protein complex. acs.orgacs.org This complex makes dual incisions in the damaged strand on either side of the lesion, excising a short oligonucleotide containing the adduct. The resulting single-stranded gap is then filled in by a DNA polymerase using the undamaged strand as a template, and the final nick is sealed by a DNA ligase.

The efficiency of NER for dG-C8-ABP can be variable and is influenced by factors such as the adduct's conformation and the surrounding sequence context, similar to what is observed with TLS. acs.orgnyu.edu Studies using host cell reactivation assays, which measure the ability of cells to repair damage on a reporter plasmid, have been employed to quantify the cellular DNA repair capacity for 4-ABP-induced adducts. These studies have shown that reduced NER capacity is associated with higher levels of persistent adducts and increased cancer risk, highlighting the critical role of this pathway in mitigating the genotoxicity of this compound. While NER is the major pathway, some bulky adducts can be resistant to repair, increasing the likelihood that they will persist until the next round of DNA replication, where they can cause mutations via TLS. acs.org

Nucleotide Excision Repair (NER) Recognition and Processing of Adducts

Nucleotide Excision Repair (NER) is the primary cellular defense mechanism responsible for removing bulky, helix-distorting DNA lesions such as this compound adducts. nih.govnih.govnih.gov The recognition of these adducts is a critical and rate-limiting step in the NER pathway. nih.gov In mammalian cells, the XPC-RAD23B protein complex is a key player in the initial recognition of the DNA damage. nih.govnih.gov The efficiency of NER is not uniform for all types of DNA damage; it is influenced by the degree of helical distortion and thermodynamic destabilization the adduct imposes on the DNA duplex. nih.govacs.org

The process of NER involves the assembly of at least 30 proteins at the site of damage in a sequential manner. nih.gov Following recognition, the action of DNA helicases, such as those within the TFIIH complex, unwinds the DNA around the lesion. nih.gov This creates an open pre-incision complex, allowing for the recruitment of structure-specific endonucleases that cleave the damaged strand on both sides of the adduct. nih.gov The resulting gap is then filled in by DNA polymerase and sealed by DNA ligase.

Differential Repair Efficiency Based on Adduct Conformation

The conformation of the this compound adduct within the DNA double helix significantly impacts its recognition and subsequent repair by the NER system. acs.org This adduct can adopt different conformations, which in turn alter the local DNA structure to varying degrees. nih.govresearchgate.net The two primary conformations are the 'B-conformation', where the biphenyl (B1667301) ring is positioned in the major groove of a relatively intact B-form DNA, and the 'S-conformation', where the guanine base adopts a syn glycosidic bond orientation, leading to the displacement of the base and intercalation of the biphenyl moiety into the DNA stack. nih.gov

Research has shown a strong correlation between the degree of duplex destabilization caused by an adduct and the efficiency of its repair. nih.gov Adducts that cause a greater distortion of the DNA helix are generally better substrates for the NER machinery. nih.gov For instance, studies on similar aromatic amine adducts, such as those from 2-acetylaminofluorene (B57845) (AAF), have demonstrated that conformations leading to greater duplex destabilization are more readily processed by both bacterial and human NER systems. nih.govacs.org This suggests that the conformational flexibility of the this compound adduct and its interaction with the surrounding DNA sequence are critical determinants of its persistence in the genome. acs.org

Specific Mutational Signatures Induced by this compound Adducts

The persistence of this compound adducts can lead to the introduction of specific mutations during DNA replication, as the cellular machinery may misinterpret the damaged template.

Prevalence of G:C Base Pair Substitutions (e.g., G→T, G→C Transversions)

A hallmark of the mutagenicity of this compound is the induction of G:C base pair substitutions. The most frequently observed mutations are G→T transversions, followed by G→C transversions and G→A transitions. nih.gov Studies have shown that over 80% of the mutations induced by 4-aminobiphenyl (B23562) occur at guanine sites. nih.gov In some experimental systems, G→T transversions were the predominant mutation, accounting for a significant percentage of the induced mutations. researchgate.net However, other studies have reported G→C transversions as the primary mutation resulting from this specific adduct. nih.govsemanticscholar.orgnih.gov

| Type of Mutation | Prevalence | References |

| G→T transversions | Predominant in some studies | nih.govresearchgate.net |

| G→C transversions | Predominant in other studies | nih.govsemanticscholar.orgnih.gov |

| G→A transitions | Observed, but less frequent | nih.gov |

Characterization of Frameshift and Deletion Mutations

In addition to base substitutions, this compound adducts can also induce frameshift and deletion mutations. oup.comnih.gov The occurrence of these types of mutations is often sequence-dependent. uri.edu The conformational distortion caused by the adduct can lead to slippage of the DNA polymerase during replication, particularly in repetitive sequences, resulting in the insertion or deletion of one or more bases. researchgate.net

Identification of Mutational Hotspots in Key Genes (e.g., ras proto-oncogenes, TP53)

The mutations induced by this compound are not randomly distributed throughout the genome but can be concentrated in specific "hotspots" within critical genes, such as the ras proto-oncogenes and the TP53 tumor suppressor gene. nih.gov The formation of 4-ABP-DNA adducts has been observed at codons in the TP53 gene that are known mutational hotspots in human bladder cancer, including codons 175, 248, 280, and 285. However, adduct formation is not exclusively biased towards CpG sites, which are common mutational hotspots for other carcinogens. Studies have shown that while 4-ABP adducts can form at these critical sites, the resulting mutational spectrum in experimental models does not always perfectly align with that observed in human bladder tumors, suggesting a complex interplay of factors in carcinogenesis. nih.govsemanticscholar.org

| Gene | Observed Effects | References |

| ras proto-oncogenes | Mutational hotspots have been identified. | |

| TP53 tumor suppressor gene | Adduct formation at known mutational hotspots (e.g., codons 175, 248, 280, 285). The role of p53 in the repair of these adducts has been demonstrated. nih.gov | nih.gov |

Contributions to Genomic Instability and Chromosomal Aberrations

The inefficient or inaccurate repair of this compound adducts can lead to broader genomic instability and chromosomal aberrations. nih.govscholaris.ca The persistence of these adducts can stall DNA replication forks, which can collapse and lead to the formation of double-strand breaks (DSBs). mdpi.com Inaccurate repair of DSBs can result in chromosomal rearrangements, such as translocations, deletions, and amplifications, which are hallmarks of cancer. mdpi.comijrr.com

Furthermore, the accumulation of mutations due to the presence of these adducts can inactivate tumor suppressor genes or activate oncogenes, further driving genomic instability and neoplastic progression. nih.gov The failure to properly repair these bulky adducts, particularly in cells with compromised p53 function, can lead to an accumulation of mutations and contribute to increased genomic instability. nih.gov

Advanced Analytical Methodologies for the Detection and Quantification of N Guanosin 8 Yl 4 Aminobiphenyl Adducts

Mass Spectrometry-Based Approaches

Mass spectrometry (MS), particularly when coupled with liquid chromatography, has become the gold standard for the analysis of DNA adducts due to its high sensitivity, specificity, and ability to provide structural information. acs.org

High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS)

High-performance liquid chromatography coupled with electrospray ionization-mass spectrometry (HPLC-ESI-MS) is a powerful technique for the analysis of carcinogen-adducted DNA. nih.gov This method allows for the direct analysis of enzymatic DNA hydrolysates. nih.gov In a typical application, ES-MS detection can be performed using a single quadrupole instrument by monitoring the protonated molecular ion ([M+H]⁺) and characteristic fragment ions of the adduct. nih.gov

For instance, in the analysis of N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP), the principal DNA adduct of 4-aminobiphenyl (B23562), a detection limit of approximately 10 picograms (pg) on-column has been achieved. nih.gov This sensitivity is equivalent to detecting 0.7 dG-C8-ABP adducts in 10⁷ normal nucleotides from a 100 microgram (µg) DNA sample. nih.gov The method has been successfully applied to analyze calf thymus DNA modified in vitro and hepatic DNA from mice treated with 4-aminobiphenyl. nih.gov Furthermore, final characterization of synthesized dG-C8-ABP standards is often confirmed by monitoring the [M+H]⁺ ion at m/z 435.1 and its fragmentation. oup.comoup.com

| Parameter | Value | Reference |

| Analyte | N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP) | nih.gov |

| Instrumentation | HPLC-ESI-MS (single quadrupole) | nih.gov |

| Monitored Ions | [M+H]⁺ and fragment ions | nih.gov |

| Detection Limit | ~10 pg on-column | nih.gov |

| Equivalent Sensitivity | 0.7 adducts per 10⁷ nucleotides (in 100 µg DNA) | nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Selected Reaction Monitoring

For enhanced specificity and sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently employed. This technique, often utilizing a triple quadrupole mass spectrometer, operates in the selected reaction monitoring (SRM) mode. nih.gov SRM provides excellent quantitative performance by monitoring a specific precursor ion to product ion transition. oup.comoup.com

In the analysis of dG-C8-ABP, the SRM transition typically monitored is from the precursor ion [M+H]⁺ at m/z 435 to a specific product ion at m/z 319, which corresponds to the loss of the deoxyribose moiety. oup.comoup.com When using a deuterated internal standard, such as d₉-dG-C8-ABP, the corresponding transition monitored is m/z 444 → 328. oup.comoup.com This methodology has achieved remarkable sensitivity, with detection limits as low as 700 attomoles, which allows for the detection of approximately 1 adduct in 10⁹ bases. oup.comoup.com This high sensitivity is crucial for analyzing the low levels of DNA adducts typically found in human tissues. oup.comoup.com

| Parameter | Value | Reference |

| Analyte | dG-C8-ABP | oup.comoup.com |

| Internal Standard | d₉-dG-C8-ABP | oup.comoup.com |

| SRM Transition (Analyte) | m/z 435 → m/z 319 | oup.comoup.com |

| SRM Transition (Internal Standard) | m/z 444 → m/z 328 | oup.comoup.com |

| Limit of Quantification | 700 attomoles | oup.comoup.com |

| Equivalent Sensitivity | ~1 adduct per 10⁹ bases | oup.comoup.com |

Gas Chromatography-Mass Spectrometry (GC/MS) for Adduct Quantification

Gas chromatography-mass spectrometry (GC/MS) represents another valuable tool for the quantification of DNA adducts, particularly for analyzing the carcinogenic amine after its release from the DNA. Evidence for the presence of 4-aminobiphenyl (4-ABP) DNA adducts in human bladder tissue has been provided through GC/MS analysis of biopsy samples. oup.comoup.com This technique has also been used to measure hemoglobin adducts of 4-ABP. oup.comoup.com In some comparative studies, GC/MS data has been shown to be concordant with immunochemical assays for the quantification of N-(guan-8-yl)-ABP adducts. nih.gov

Quantitative Isotope Dilution Methods for Enhanced Accuracy

To improve the accuracy and reproducibility of mass spectrometric quantification, isotope dilution methods are widely implemented. researchgate.net These methods involve the addition of a known amount of a stable isotope-labeled analogue of the analyte as an internal standard at an early stage of sample preparation. nih.govresearchgate.net For the analysis of dG-C8-ABP, a deuterated internal standard (d₉-dG-C8-ABP) is commonly used. oup.comoup.com

The use of an isotope-labeled internal standard corrects for any loss of the analyte during sample processing and for variations in instrument response. researchgate.net A calibration curve is generated by plotting the ratio of the analyte signal to the internal standard signal against the concentration ratio. oup.com This approach is fundamental to achieving the high accuracy required for DNA adduct analysis in complex biological matrices. researchgate.net

Nano-Liquid Chromatography Microelectrospray Mass Spectrometry (nano-LC-MS)

For applications requiring the highest sensitivity, nano-liquid chromatography coupled with microelectrospray mass spectrometry (nano-LC-µESI-MS) has been developed. nih.gov This technique utilizes capillary LC columns with very low flow rates, which enhances the efficiency of the electrospray ionization process and significantly improves sensitivity. nih.gov

A validated nano-LC-µESI-MS assay for dG-C8-ABP has reported a limit of quantification corresponding to approximately 27 femtograms (fg) of the adduct injected on-column. nih.gov This ultrasensitive method has been used to measure the steady-state levels of dG-C8-ABP in human lymphoblastoid cell lines, where adduct levels ranged from 18 to 500 adducts in 10⁹ nucleotides. nih.gov The system typically operates in the SRM mode, monitoring the [M+H]⁺ → [M+H - 116]⁺ transition for both the analyte and its isotopically labeled internal standard. nih.gov

| Parameter | Value | Reference |

| Technique | nano-LC-µESI-MS | nih.govnih.gov |

| Column Type | Reverse phase capillary | nih.gov |

| Ionization | Micro-electrospray (µESI) | nih.gov |

| Limit of Quantification | ~27 fg on-column | nih.gov |

| Monitored Transition | [M+H]⁺ → [M+H - 116]⁺ | nih.gov |

Chromatographic Techniques for Adduct Separation and Purity Assessment

Effective separation and purification of N-(Guanosin-8-yl)-4-aminobiphenyl adducts from complex biological samples are critical prerequisites for accurate analysis. Various chromatographic techniques are employed for this purpose.

High-performance liquid chromatography (HPLC) is the cornerstone of adduct separation. oncotarget.comnih.gov Reverse-phase columns, such as C18, are commonly used to separate the adduct from normal nucleosides and other components of the DNA hydrolysate. pnas.org The purity of synthesized N-(deoxyguanosin-8-yl)-4-aminobiphenyl standards is assessed by HPLC, often with UV detection, to ensure the accuracy of calibration curves for quantitative studies. oup.com

To handle the complexity of biological samples and the low abundance of adducts, offline or online sample enrichment procedures are often necessary. These can include:

Solid-Phase Extraction (SPE): C18 or cation exchange columns are used to pre-purify and concentrate the adduct from the DNA digest. oup.comoup.com

Immunoaffinity Chromatography: This highly specific technique uses antibodies that recognize the dG-C8-ABP adduct to isolate it from the sample matrix with high efficiency. oup.comoup.com The recovery of the internal standard through this process is monitored by LC-MS/MS to be over 70%. oup.com

Column Switching: Automated column switching systems can be used for online sample concentration and cleanup, allowing for the direct analysis of enzymatic DNA hydrolysates by narrow-bore LC. nih.govscispace.com

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and characterization of molecules. For dG-C8-ABP, Nuclear Magnetic Resonance (NMR) spectroscopy is key for determining its structure, while other spectroscopic methods are used to study its impact on DNA.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules in solution. fepbl.comsemanticscholar.org It is a non-invasive method that can be used to determine the three-dimensional structure of biomolecules, making it invaluable for the characterization of DNA adducts. semanticscholar.org

The identity of synthesized this compound (Guo-ABP) has been confirmed using NMR data, alongside elemental analysis. nih.gov One-dimensional (1D) NMR techniques like ¹H NMR provide fundamental information about the chemical environment of protons, which is a crucial first step in structural identification. mdpi.com For more complex structures, multidimensional NMR techniques are employed to elucidate the complete molecular structure and conformation. fepbl.com Quantitative NMR (qNMR) has also emerged as a robust method for determining the absolute concentration and purity of compounds without the need for analyte-specific reference standards. mdpi.com This is particularly useful for modified compounds like dG-C8-ABP where commercial standards may not be available. mdpi.com

UV-Vis, fluorescence, and circular dichroism (CD) spectroscopy are used to investigate the perturbations in DNA structure upon the formation of adducts like dG-C8-ABP.

UV-Vis and Fluorescence Spectroscopy: this compound (Guo-ABP) exhibits a characteristic brilliant blue fluorescence when exposed to 366 nm UV light, and its UV absorption spectrum is a key identifier. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by a chiral molecule. jascoinc.com It is particularly sensitive to the secondary structure of macromolecules like DNA and proteins. researchgate.net The CD spectrum of DNA in the B-form typically shows a positive band around 275 nm, a negative band around 245 nm, and another positive band around 220 nm. researchgate.net The positive band at approximately 275 nm is associated with base stacking, while the negative band around 245 nm is related to the right-handed helicity of the DNA. researchgate.net

Changes in the CD spectrum of DNA can indicate conformational changes upon the binding of small molecules or the formation of adducts. researchgate.net For example, a decrease in the 275 nm band can be caused by various environmental changes. scispace.com The technique is powerful for monitoring structural transitions in DNA, such as from the B-form to the A-form or Z-form, which can be induced by adduct formation. researchgate.netnih.gov

Immunochemical Detection Strategies

Immunochemical methods leverage the high specificity of antibody-antigen interactions for the detection and quantification of target molecules.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay. For the detection of dG-C8-ABP, a competitive avidin-biotin amplified ELISA has been developed. nih.gov This assay utilizes polyclonal antibodies raised against a conjugate of N-(guanosin-8-yl)-ABP (rG-C8-ABP) and keyhole limpet hemocyanin (KLH). nih.gov

The assay demonstrates high sensitivity, with a detection limit for N-(deoxyguanosin-8-yl)-ABP (dG-C8-ABP) of 18 femtomoles per well. nih.gov The primary specificity of the antibodies is directed towards epitopes on the purine (B94841) and biphenyl (B1667301) rings of the adduct, showing a lack of significant reactivity with related but structurally different molecules. nih.gov The sensitivity of the assay is enhanced through the use of avidin-biotin amplification and enzymatic amplification. nih.gov This immunochemical approach provides a valuable and sensitive alternative to other detection techniques and is suitable for analyzing ABP-DNA adducts in human populations. nih.gov

| Parameter | Value | Reference |

| Technique | Competitive Avidin-Biotin Enzyme-Linked Immunosorbent Assay (A-B ELISA) | nih.gov |

| Analyte | N-(deoxyguanosin-8-yl)-ABP (dG-C8-ABP) | nih.gov |

| Antibody Source | Rabbit polyclonal antisera against KLH-(rG-C8-ABP) | nih.gov |

| Detection Limit | 18 fmol/well | nih.gov |

| Key Feature | High sensitivity through avidin-biotin and enzymatic amplification | nih.gov |

Immunoaffinity Chromatography for Sample Enrichment

Immunoaffinity chromatography is a powerful technique used to isolate and enrich specific molecules, including DNA adducts, from complex biological matrices. This method utilizes the high specificity of antibodies to capture the target analyte.

Monoclonal antibodies with high affinity for 4-aminobiphenyl (4-ABP) and its DNA adducts, including N-(deoxyguanosin-8-yl)-4-aminobiphenyl, have been successfully produced. nih.gov These antibodies can be immobilized onto a solid support to create an immunoaffinity resin. When a sample containing a mixture of compounds, such as a DNA hydrolysate or urine, is passed through the column, the antibodies selectively bind to the 4-ABP-related molecules. nih.gov After washing away unbound components, the enriched adducts can be eluted from the column for subsequent analysis by more sensitive techniques like mass spectrometry or ³²P-postlabeling. nih.gov

Radiolabeling-Based Assays

Radiolabeling assays have historically been a cornerstone in the sensitive detection of DNA adducts, offering high sensitivity by incorporating a radioactive isotope into the target molecule.

The ³²P-postlabeling assay is an exceptionally sensitive method for detecting and quantifying DNA adducts, capable of detecting as few as one adduct in 10¹⁰ nucleotides. nih.gov The procedure involves four main steps:

Enzymatic digestion of DNA into its constituent nucleoside 3'-monophosphates. nih.gov

Enrichment of the adducted nucleotides. nih.gov

Labeling of the adducts by transferring a ³²P-orthophosphate from [γ-³²P]ATP, a reaction catalyzed by polynucleotide kinase. nih.gov

Separation and quantification of the radiolabeled adducts using chromatographic techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.gov

This assay has been widely used to measure this compound adducts in various tissues. nih.govoup.comaacrjournals.org For example, it has been used to detect these adducts in human peripheral lung tissue and bladder biopsy samples from smokers. nih.govoup.com The method's high sensitivity makes it particularly suitable for studies involving low-level environmental exposures. nih.gov However, a significant challenge with the ³²P-postlabeling assay is the potential for underestimation of adduct levels. nih.gov This can be due to incomplete DNA digestion, inefficient labeling of the adducts, or loss of adducts during the enrichment and chromatographic steps. berkeley.edu Furthermore, co-eluting, unrelated smoking-related adducts can interfere with the accurate quantification of the specific this compound adduct. nih.gov

Tritium ([³H]) radiolabels have been instrumental in the synthesis of authentic standards of N-(deoxyguanosin-8-yl)-4-[³H]aminobiphenyl, which are crucial for validating and calibrating other analytical methods. pnas.org These radiolabeled standards allow for precise tracking and quantification during method development and in spiking experiments to determine recovery rates.

For instance, [³H]dGuo-8-ABP has been used in conjunction with ³⁵S-labeled reagents in the ADAM assay to establish a linear relationship between the amount of adduct and the signal produced. nih.gov Furthermore, immunoaffinity columns have been tested for their ability to quantitatively bind [³H]N-(deoxyguanosine-8-yl)-4-aminobiphenyl, demonstrating the utility of [³H] radiolabels in the characterization of new analytical tools. nih.gov The use of [³H]-labeled adducts was also pivotal in confirming the identity of the major 4-ABP-DNA adduct in dogs by co-injection with the ³²P-postlabeled adduct from biological samples during HPLC analysis. nih.gov

The Adduct Detection by Acylation with Methionine (ADAM) assay presents a novel approach for the detection and quantification of DNA adducts. nih.govresearchgate.net This method is based on the chemical reaction of the adduct with a protected methionine derivative, such as t-butoxycarbonyl-L-[³⁵S]methionine, N-hydroxysuccinimidyl ester (³⁵S-labeled TBM-NHS). pnas.orgnih.gov

In the case of N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dGuo-8-ABP), the reaction produces mono-, bis-, and tris-acylated nucleosides that can be separated by HPLC. nih.gov A key finding is that the total ³⁵S content of these acylated products is linearly related to the initial concentration of the dGuo-8-ABP adduct over a wide range. nih.gov This linear relationship has been demonstrated using both synthetic [³H]dGuo-8-ABP and adducts isolated from in vitro and in vivo sources. nih.gov The ADAM assay shows potential as a quantitative analytical procedure for DNA adducts in human tissues, offering an alternative to other established methods. nih.gov

Comparative Analysis of Methodological Strengths and Limitations in Adduct Quantification

The accurate quantification of this compound adducts is challenging, and different analytical methods possess distinct strengths and weaknesses.

| Method | Strengths | Limitations |

| Immunoassays (e.g., ELISA) | High throughput, relatively low cost, can be very sensitive. | May overestimate adduct levels due to cross-reactivity with structurally similar compounds. nih.gov Requires highly specific antibodies. |

| ³²P-Postlabeling Assay | Extremely sensitive (down to 1 adduct in 10¹⁰ nucleotides). nih.gov Requires only small amounts of DNA. berkeley.edu | May underestimate adduct levels due to incomplete enzymatic reactions or adduct loss. nih.govberkeley.edu Can be affected by co-eluting contaminants. nih.gov Does not provide structural information. berkeley.edu |

| Mass Spectrometry (e.g., GC/MS, LC-MS) | Provides structural confirmation and high specificity. oup.comnih.gov Isotope dilution methods allow for accurate quantification. nih.gov Considered the "gold standard" for adduct analysis. acs.org | Lower throughput compared to immunoassays. Requires expensive and specialized equipment and highly trained personnel. acs.org Sensitivity can be lower than ³²P-postlabeling, though recent advances have improved this. acs.org |

| Radiolabeling ([³H], ADAM) | High sensitivity. [³H] allows for synthesis of standards for method validation. pnas.org ADAM offers a novel quantitative approach. nih.gov | Requires handling of radioactive materials. |

Studies comparing these methods have often yielded variable results for the same samples, making it difficult to ascertain the "true" adduct levels. berkeley.edu For example, in the analysis of human lung tissue, ³²P-postlabeling gave adduct levels that were 20- to 60-fold lower than those measured by immunoassay. nih.gov However, subsequent analysis by gas chromatography/mass spectrometry (GC/MS) was concordant with the immunoassay data, suggesting that in that instance, the ³²P-postlabeling assay may have underestimated the adduct levels. nih.gov

Conversely, liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS²) is now often considered the gold standard due to its high specificity and ability to provide structural information, surpassing the sensitivity of both ³²P-postlabeling and ELISA in some applications. acs.org However, the cost and complexity of MS instrumentation can be a limiting factor for some laboratories. acs.org Ultimately, the choice of method depends on the specific research question, the required level of sensitivity and specificity, the amount of available sample, and the resources of the laboratory.

Experimental Models and Systems for Studying N Guanosin 8 Yl 4 Aminobiphenyl Adducts

In Vitro DNA Adduction and Mutagenesis Systems

In vitro systems offer a controlled environment to study the direct interaction of carcinogens with DNA and the immediate consequences of adduct formation. These cell-free systems are invaluable for dissecting the fundamental biochemical and molecular processes without the complexities of cellular metabolism and repair.

Modified Oligonucleotides and Calf Thymus DNA in Adduct Formation Studies

The synthesis of oligonucleotides containing a single, site-specific N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP) adduct is a powerful tool for detailed structural and mechanistic studies. For example, a tetradeoxynucleotide containing a dG-C8-ABP residue was synthesized and characterized, confirming the structure and the stacking of the carcinogen with DNA bases. nih.gov These modified oligonucleotides serve as precise substrates to investigate the effects of the adduct on DNA replication and repair.

Calf thymus DNA is another widely used substrate in adduct formation studies due to its ready availability and well-characterized nature. acs.orgnih.gov In vitro reactions of activated metabolites of 4-aminobiphenyl (B23562) (4-ABP) with calf thymus DNA have been instrumental in identifying the major adducts formed. semanticscholar.org Studies have shown that the reaction of N-hydroxy-4-aminobiphenyl with calf thymus DNA results in the formation of three main adducts, with dG-C8-ABP being the most predominant, accounting for approximately 80% of the total adducts. semanticscholar.org These experiments are crucial for establishing the chemical identity of the DNA lesions and for preparing standards for the detection of these adducts in biological samples. acs.org

| Substrate | Key Findings | References |

| Modified Oligonucleotides | Synthesis of site-specific dG-C8-ABP adducts for mechanistic studies. | nih.gov |

| Calf Thymus DNA | Identification of dG-C8-ABP as the major adduct (80%) formed from 4-ABP metabolites. | acs.orgnih.govsemanticscholar.org |

Nucleoside and Nucleotide Level Adduction Studies

To understand the fundamental chemistry of adduct formation, studies are often conducted at the level of individual nucleosides and nucleotides. The reaction of activated 4-ABP derivatives, such as N-acetoxy-4-trifluoroacetylaminobiphenyl, with guanosine (B1672433) (Guo) and guanosine monophosphate (GMP) has been shown to readily yield N-(guanosin-8-yl)-4-aminobiphenyl (Guo-ABP) and its 5'-monophosphate derivative, respectively. nih.gov These studies provide a direct method for synthesizing and purifying these adducts for further characterization and use as analytical standards. nih.gov Spectroscopic analyses, including NMR, are then used to confirm the precise chemical structure of the resulting adducts. nih.gov

Viral DNA (e.g., M13mp10) for Mutagenesis Specificity Studies

The single-stranded and duplex replicative forms of bacteriophage M13 DNA, particularly the M13mp10 vector containing the lacZα gene, have been instrumental in elucidating the mutagenic specificity of the dG-C8-ABP adduct. By incorporating a site-specific dG-C8-ABP adduct into the M13 genome, researchers can transfect this modified DNA into E. coli host cells and analyze the mutations that arise in the progeny phage.

| Viral DNA System | Key Mutagenesis Findings for dG-C8-ABP | References |

| M13mp10 (single-stranded) | Targeted mutational efficiency of ~0.01%; primary mutation is G→C transversion. | nih.gov |

| M13mp10 (double-stranded) | Weakly mutagenic (<0.02% mutation frequency). | nih.gov |

| M13mp10 (randomly adducted) | Predominantly G→T transversions, followed by G→C transversions and G→A transitions. | nih.gov |

Cell-Based Assays for Mechanistic Investigations

Cell-based assays provide a more biologically relevant context for studying the consequences of DNA damage, incorporating cellular processes such as metabolic activation, DNA repair, and cell cycle control.

Cultured Human and Mammalian Cell Lines in DNA Damage Response Studies (e.g., Human Uroepithelial Cells, CHO Cells)

Cultured human uroepithelial cells (HUC), being target cells for bladder cancer, are a highly relevant model for studying the effects of 4-ABP. nih.govwho.int Studies using HUCs have demonstrated the formation of dG-C8-ABP adducts following exposure to metabolites of 4-ABP. nih.gov These cells have also been used to investigate the mutagenic potential of 4-ABP and its derivatives. who.int

Chinese hamster ovary (CHO) cells are another widely used mammalian cell line in genetic toxicology due to their high plating efficiency and well-defined genetic background. nih.gov Studies in CHO cells deficient in nucleotide excision repair and engineered to express human cytochrome P4501A1 (CYP1A1) and N-acetyltransferase 2 (NAT2) have been crucial in dissecting the role of these enzymes in the metabolic activation of 4-ABP. nih.gov In these cells, the formation of dG-C8-ABP was shown to be the primary DNA adduct, and its levels correlated strongly with the induction of mutations at the hypoxanthine (B114508) phosphoribosyl transferase (hprt) locus. nih.gov These studies have highlighted how genetic polymorphisms in metabolic enzymes can influence an individual's susceptibility to the carcinogenic effects of 4-ABP. nih.gov

| Cell Line | Experimental Focus | Key Findings | References |

| Human Uroepithelial Cells (HUC) | Adduct formation and mutagenesis | Formation of dG-C8-ABP adducts upon exposure to 4-ABP metabolites. | nih.govwho.int |

| Chinese Hamster Ovary (CHO) Cells | Role of metabolic enzymes | dG-C8-ABP is the primary adduct; its levels correlate with hprt gene mutations. Genetic polymorphisms in NAT2 affect adduct levels and mutagenesis. | nih.gov |

Human TP53 Knock-in Mouse Embryo Fibroblasts (HUFs) in Mutagenesis and Repair Studies

Human TP53 knock-in (Hupki) mouse embryo fibroblasts (HUFs) represent a sophisticated model to study carcinogen-induced mutations in the human TP53 tumor suppressor gene within a cellular context that allows for DNA repair. semanticscholar.orgnih.gov In a study investigating the effects of N-hydroxy-4-aminobiphenyl (N-OH-4-ABP), primary HUFs were treated with the carcinogen, and the formation of dG-C8-4-ABP adducts and the resulting mutations in the TP53 gene were analyzed. semanticscholar.orgnih.gov

The study found that treatment with 40 μM N-OH-4-ABP for 24 hours resulted in approximately 40 dG-C8-4-ABP adducts per 10⁸ nucleotides. semanticscholar.orgnih.gov This level of DNA damage led to the immortalization of the fibroblasts, with 6% of the immortalized clones harboring mutations in the TP53 gene. The predominant type of mutation observed was a G>C/C>G transversion. semanticscholar.orgnih.gov Interestingly, the adduct levels decreased by six-fold after a 24-hour recovery period, indicating that HUFs have an efficient capacity to repair the dG-C8-4-ABP adduct. semanticscholar.orgnih.gov This rapid repair may explain why the observed TP53 mutation spectrum in this experimental system differed from that found in human bladder tumors, suggesting that the interplay between adduct formation, DNA repair, and cell division is critical in determining the ultimate mutational outcome. nih.gov

| Experimental System | Adduct Levels (per 10⁸ nucleotides) | Primary Mutation Type in TP53 | Key Observation on Repair | References |

| Human TP53 Knock-in Mouse Embryo Fibroblasts (HUFs) | ~40 | G>C/C>G Transversion | Efficient repair, with a six-fold decrease in adducts after 24 hours. | semanticscholar.orgnih.gov |

Organoid Models for Metabolic Activation and Adduct Formation in Specific Tissues

Three-dimensional (3D) organoid cultures are emerging as sophisticated in vitro models that replicate the physiological and cellular architecture of the organs from which they are derived. These systems provide a valuable platform for investigating the metabolic activation of carcinogens and the subsequent formation of DNA adducts in a tissue-specific manner. While direct studies using organoids specifically for this compound formation are still developing, research on similar compounds and related systems like primary human hepatocytes highlights their potential.

Human organoid cultures from various tissues, including the liver, colon, kidney, and stomach, have demonstrated the capacity to metabolically activate dietary carcinogens such as aflatoxin B₁, aristolochic acid I, and the heterocyclic aromatic amine 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP). nih.gov These organoids express key xenobiotic-metabolizing enzymes, such as cytochrome P450s (CYP1A2, CYP3A4) and N-acetyltransferases (NATs), which are crucial for converting pro-carcinogens into reactive intermediates that form DNA adducts. nih.govresearchgate.net For instance, PhIP is activated to form N-(deoxyguanosine-8-yl)-PhIP (dG-C8-PhIP), a structurally analogous adduct to this compound. nih.govresearchgate.net The ability of organoids derived from target tissues to form higher levels of adducts compared to non-target tissues underscores their utility in modeling tissue-specific susceptibility. nih.gov

Studies using cultured human hepatocytes, which share functional similarities with liver organoids, have directly investigated the metabolism of 4-aminobiphenyl (4-ABP). In these systems, hepatocytes from multiple human donors were shown to metabolize 4-ABP, leading to the formation of the principal adduct, N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-4-ABP). nih.govresearchgate.net The levels of this adduct were quantifiable and showed a time-dependent increase over a 24-hour incubation period. nih.gov These findings demonstrate that human-derived in vitro systems possess the necessary metabolic machinery to activate 4-ABP and can be used to study the kinetics of dG-C8-4-ABP formation. nih.gov

Table 1: DNA Adduct Formation in Human Hepatocytes Treated with 4-Aminobiphenyl and Other Carcinogens

Source: Data derived from studies on human hepatocytes. nih.govresearchgate.net

Animal Models for Genotoxicity and Adduct Persistence Research

Rodent Models (e.g., Mice, Rats) for In Vivo Adduct Formation and Quantification

Rodent models, particularly mice and rats, are fundamental for studying the in vivo formation, persistence, and genotoxic consequences of DNA adducts, including this compound. These models allow for controlled exposure to the parent compound, 4-aminobiphenyl (4-ABP), and subsequent analysis of adducts in various tissues. The primary adduct identified in these in vivo studies is N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-4-ABP), which typically constitutes about 80% of the total DNA adducts formed from 4-ABP. nih.govscholaris.ca

Various mouse strains have been utilized, revealing strain- and sex-specific differences in susceptibility to 4-ABP-induced adduct formation. For example, BALB/c mice have been used to show that chronic administration of 4-ABP in drinking water leads to the formation of dG-C8-4-ABP in target organs like the liver and bladder. nih.gov Big Blue® transgenic mice have also been employed to investigate the link between adduct formation and subsequent mutations, demonstrating that while 4-ABP induces adducts in both neonatal and adult mice, it only leads to a significant increase in mutations in the livers of neonatal mice. nih.gov This suggests that developmental stage is a critical factor in the conversion of DNA damage into permanent mutations. nih.gov Nrf2-deficient mice have been used to explore the role of this cytoprotective gene, showing that while Nrf2 protects the liver from 4-ABP damage, it paradoxically increases adduct levels in the bladder. semanticscholar.org

Quantification of dG-C8-4-ABP in rodent tissues is achieved through highly sensitive analytical techniques. ³²P-postlabeling analysis has been a common method, allowing for the detection of adducts at low levels. nih.gov More recently, methods based on liquid chromatography coupled with mass spectrometry (LC-MS), such as high-performance liquid chromatography-electrospray mass spectrometry (HPLC-ES-MS), have been developed for robust and precise quantification. nih.gov These isotope dilution methods offer high sensitivity and structural confirmation of the adduct, with detection limits capable of measuring as few as 0.7 adducts per 10⁷ nucleotides from a 100 µg DNA sample. nih.gov

Evaluation of Adduct Levels in Target Organs (e.g., Liver, Bladder)

The analysis of this compound adduct levels in specific target organs of animal models is crucial for understanding organ-specific carcinogenesis. In rodents exposed to 4-aminobiphenyl (4-ABP), the liver and urinary bladder are the primary organs of interest due to their roles in metabolizing the carcinogen and being sites of tumor formation.

Studies consistently show that the distribution and levels of dG-C8-4-ABP adducts are highly dependent on the organ, sex, and age of the animal. In BALB/c mice, a clear sex-dependent difference is observed: female mice tend to have higher adduct levels in the liver, which correlates with a higher incidence of liver tumors, while male mice show higher susceptibility to bladder adduct formation. nih.gov An inverse relationship between adduct levels in the liver and bladder has been noted; male mice with high bladder adduct levels tend to have lower liver adduct levels, whereas females show the opposite pattern with significantly higher adduct levels in the liver compared to the bladder. oncotarget.com For instance, 24 hours after a single dose of 4-ABP, dG-C8-4-ABP levels in the bladders of male mice were about 3.1-fold higher than in females, while adduct levels in the livers of female mice were 4.8-fold higher than in males. oncotarget.com

The age of the animal at the time of exposure also significantly influences adduct formation. In a study comparing neonatal and adult Big Blue mice, adult females had higher liver adduct levels than neonatal females, whereas adult males had lower levels than neonatal males. nih.gov These findings indicate that both age and sex are critical determinants of DNA adduct formation in response to 4-ABP exposure. nih.gov The persistence of these adducts also varies by organ, which is thought to be a key factor in determining the ultimate site of tumor development. epa.gov

Table 2: N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-4-ABP) Adduct Levels in Rodent Target Organs

Source: Data compiled from in vivo rodent studies. nih.govoncotarget.com

Computational and Theoretical Approaches in N Guanosin 8 Yl 4 Aminobiphenyl Research

Molecular Dynamics (MD) Simulations of Adducted DNA Duplexes

Molecular dynamics (MD) simulations have been instrumental in revealing the dynamic nature of DNA duplexes containing the dG-C8-ABP adduct. These simulations, often spanning microseconds, provide a detailed picture of the conformational heterogeneity that these adducted structures can adopt. acs.org

Studies have identified several distinct conformational substates for the syn orientation, including:

Stacked (S): The aromatic rings of the aminobiphenyl group stack with adjacent DNA bases. acs.org

Intercalated (I): The bulky adduct inserts itself between the base pairs of the DNA helix. acs.orgnih.gov

Wedge (W): The adduct sits (B43327) in a wedge-like position within the DNA structure. acs.org

The relative populations of these conformers are highly dependent on the local DNA sequence context. acs.orguri.edu For instance, the sequence 5'-GGCGCC-3' is a known hotspot for mutations induced by 4-aminobiphenyl (B23562), and MD simulations have shown that the conformational preferences of the dG-C8-ABP adduct vary depending on which guanine (B1146940) within this sequence is modified. acs.org Furthermore, the presence of a second dG-C8-ABP adduct in close proximity can alter the conformational preferences at each site, highlighting the complex interplay between adduct location and DNA structure. acs.org

| Conformation | Glycosidic Orientation | Aminobiphenyl Moiety Position | Impact on DNA Helix |

| B-type | anti | Major Groove | Minor distortion; maintains Watson-Crick base pairing. researchgate.net |

| Stacked (S) | syn | Stacked with flanking bases. acs.org | Significant distortion; base displacement. uri.edu |

| Intercalated (I) | syn | Inserted between base pairs. nih.gov | Major disruption of helical structure. nih.gov |

| Wedge (W) | syn | Wedged within the DNA helix. acs.org | Localized helix destabilization. researchgate.net |

Quantum Chemical Calculations for Adduct Formation, Reactivity, and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have provided fundamental insights into the formation and properties of the dG-C8-ABP adduct. These methods allow for the investigation of the electronic structure and reactivity of the molecules involved in the adduction process.

A critical step in the formation of the dG-C8-ABP adduct is the metabolic activation of 4-aminobiphenyl to a reactive electrophilic species, the arylnitrenium ion. d-nb.info Quantum chemical calculations can model the electronic properties of this ion, helping to explain its high reactivity towards the nucleophilic C8 position of guanine. researchgate.net

These calculations are also crucial for understanding the conformational preferences of the final adduct. By calculating the relative energies of the syn and anti conformers, researchers can predict which orientation is more stable in a given environment. acs.org These theoretical predictions often complement experimental findings from NMR spectroscopy and are essential for interpreting the results of MD simulations. For example, theoretical studies have supported the observation that adducts with methyl substituents ortho to the arylamine nitrogen have a higher propensity for the syn conformation. acs.org

Modeling Adduct-Induced Conformational Changes and DNA Destabilization

The formation of the dG-C8-ABP adduct introduces significant structural perturbations to the DNA double helix, leading to its destabilization. Computational modeling has been pivotal in characterizing these changes in detail.

The destabilizing effect of the adduct is also reflected in the thermodynamics of the DNA duplex. The presence of the dG-C8-ABP adduct generally leads to a decrease in the melting temperature (Tm) of the DNA, indicating reduced thermal stability. d-nb.info The extent of this destabilization can vary depending on the specific DNA sequence and the conformation adopted by the adduct. d-nb.info Modeling studies help to rationalize these experimental observations by providing a structural basis for the loss of stability.

| Structural Parameter | Description | Impact of dG-C8-ABP Adduct |

| Roll, Twist, Slide, Rise | Describe the relative orientation and position of adjacent base pairs. | Significant deviations from standard B-DNA values, indicating helical distortion. frontiersin.orgresearchgate.net |

| Groove Dimensions | The width and depth of the major and minor grooves. | Alterations in groove dimensions, particularly around the lesion site. frontiersin.org |

| Watson-Crick Base Pairing | Hydrogen bonding between complementary bases. | Disruption of base pairing at and near the adduct. frontiersin.org |

| Melting Temperature (Tm) | The temperature at which 50% of the DNA is denatured. | General decrease, indicating thermodynamic destabilization of the duplex. d-nb.info |

In Silico Prediction of Adduct-Polymerase/Repair Enzyme Interactions and Functional Outcomes

A crucial aspect of understanding the biological consequences of the dG-C8-ABP adduct is to determine how it interacts with the cellular machinery responsible for DNA replication and repair. In silico modeling provides a powerful means to predict these interactions and their functional outcomes.